{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid
Description
{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid is a synthetic organic compound that features a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to an amino group and an oxoacetic acid moiety
Properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)anilino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-12(2,3)14-20(18,19)9-6-4-8(5-7-9)13-10(15)11(16)17/h4-7,14H,1-3H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCYXFHORIVTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a sulfonyl chloride derivative.
Attachment to the phenyl ring: The tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the amino group: The amino group can be introduced via a reductive amination reaction.
Formation of the oxoacetic acid moiety: This can be achieved through a series of oxidation and carboxylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.
Scientific Research Applications
{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as thermal stability and resistance to degradation.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of {[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfamoyl group can act as a steric hindrance, affecting the binding affinity and specificity of the compound. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar compounds to {[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid include:
{[4-(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid: This compound has a similar structure but with a tert-butylamino group instead of a tert-butylsulfamoyl group.
4-tert-Butylphenol: This compound features a tert-butyl group attached to a phenol ring and is used in the production of epoxy resins and curing agents.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is used as a precursor to biologically active natural products.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
